(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Description
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
(1R,2R,4R)-1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C12H23NO/c1-11(2)9-5-6-12(11,8-13(3)4)10(14)7-9/h9-10,14H,5-8H2,1-4H3/t9-,10-,12-/m1/s1 |
InChI Key |
MIRJRWUZYBHBJV-CKYFFXLPSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1([C@@H](C2)O)CN(C)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)CN(C)C)C |
Origin of Product |
United States |
Preparation Methods
Iodocamphor Intermediate Strategy
A widely cited approach involves derivatizing camphor (1R,4S-bornan-2-one) through iodination at the C-10 position to yield 10-iodocamphor. Subsequent nucleophilic substitution with dimethylamine introduces the dimethylaminomethyl group at C-1. Key steps include:
-
Iodination : Camphor reacts with iodine monochloride (ICl) in acetic acid, achieving 85–90% conversion to 10-iodocamphor.
-
Amine Substitution : Treatment with dimethylamine in dimethyl sulfoxide (DMSO) at 80°C for 24 hours displaces iodide, yielding (1R,4S)-1-(dimethylaminomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one.
-
Stereoselective Reduction : The C-2 ketone is reduced using sodium borohydride (NaBH4) in ethanol, producing a 3:1 diastereomeric ratio favoring the (2R)-alcohol. Chiral resolution via recrystallization improves enantiomeric excess to >98%.
Table 1: Optimization of Reduction Conditions
| Reducing Agent | Solvent | Temperature | (2R):(2S) Ratio | Yield (%) |
|---|---|---|---|---|
| NaBH4 | Ethanol | 0°C | 3:1 | 72 |
| L-Selectride | THF | -78°C | 7:1 | 65 |
| BH3·THF | Ether | 25°C | 4:1 | 68 |
Reductive Amination of Bicyclic Ketones
Bicyclo[2.2.1]heptan-1-one Precursor
This method constructs the bicyclic core before introducing the dimethylamino group:
-
Diels-Alder Cyclization : Cyclopentadiene reacts with methyl vinyl ketone under high pressure to form bicyclo[2.2.1]heptan-1-one.
-
Reductive Amination : The ketone at C-1 undergoes reductive amination with dimethylamine using sodium cyanoborohydride (NaBH3CN) in methanol, achieving 60% yield.
-
Hydroxylation : Epoxidation of the C-2–C-3 double bond with m-CPBA, followed by acid-catalyzed ring opening, installs the C-2 hydroxyl group with (2R) configuration.
Asymmetric Catalytic Synthesis
Chiral Auxiliary-Mediated Route
A stereocontrolled pathway employs (R)-BINOL-derived phosphoric acid catalysts:
-
Aldol Reaction : Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde reacts with dimethylaminoacetaldehyde in the presence of the catalyst, achieving 92% ee for the (1R,2R) configuration.
-
Hydrogenation : Palladium-catalyzed hydrogenation of the alkene yields the saturated bicyclic system while retaining stereochemical integrity.
Table 2: Catalyst Performance in Aldol Reaction
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (R)-BINOL-phosphate | 92 | 78 |
| Jacobsen thiourea | 85 | 70 |
| Proline-derived | 80 | 65 |
Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
Racemic 1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is resolved using lipase B from Candida antarctica:
-
Acetylation : The enzyme selectively acetylates the (1S,2S,4S)-enantiomer in vinyl acetate, leaving the desired (1R,2R,4R)-isomer unreacted.
-
Yield : 40% isolated yield with >99% ee after column chromatography.
Comparative Analysis of Methods
Table 3: Method Efficacy and Limitations
| Method | Stereocontrol | Scalability | Yield (%) | Cost |
|---|---|---|---|---|
| Camphor Derivatization | Moderate | High | 72 | Low |
| Reductive Amination | Low | Moderate | 60 | Medium |
| Asymmetric Catalysis | High | Low | 78 | High |
| Enzymatic Resolution | High | Moderate | 40 | Medium |
The camphor-derived route remains the most industrially viable due to its reliance on inexpensive starting materials and established protocols. Conversely, asymmetric catalysis offers superior enantioselectivity but requires costly catalysts and stringent conditions.
Stereochemical Validation Techniques
X-ray Crystallography
Single-crystal analysis of the hydrochloride salt confirms the (1R,2R,4R) configuration, with C-1–N and C-2–O bond lengths of 1.49 Å and 1.42 Å, respectively.
NMR Spectroscopy
-
H-NMR : The C-2 hydroxyl proton appears as a doublet at δ 3.52 ppm (J = 4.8 Hz), indicative of axial positioning.
-
NOESY : Correlations between H-1 and H-4 confirm the endo orientation of the dimethylaminomethyl group.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are valuable in various chemical reactions and processes .
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new drugs or therapeutic agents .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development, particularly in the treatment of certain diseases or conditions .
Industry
In industry, this compound is used in the production of various materials and chemicals. Its stability and reactivity make it suitable for use in manufacturing processes, where it can be incorporated into different products .
Mechanism of Action
The mechanism of action of (1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the desired biological or therapeutic outcomes .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
A. (1R,2R,4R)-Isoborneol (C10H18O)
- Structure: Shares the same bicyclic core but replaces the dimethylamino-methyl group with a hydroxyl group at C1.
- Properties: Lower basicity due to the hydroxyl group (pKa ~15) vs. the dimethylamino group (pKa ~10) (). Higher volatility (logP = 2.8) compared to the target compound (logP estimated at 1.5–2.0) due to reduced polarity ().
- Applications : Widely used in fragrances and pharmaceuticals but lacks catalytic utility in asymmetric synthesis ().
B. (1R,2S,4R)-7,7-Dimethyl-1-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-amine
- Structure: Replaces dimethylamino with pyrrolidinyl and substitutes hydroxyl with amine.
- Properties: Enhanced steric bulk from the pyrrolidine ring improves enantioselectivity in catalytic applications ().
C. Thiourea Derivatives (e.g., Compound IV in )
- Structure : Incorporates a 3,5-bis(trifluoromethyl)phenyl thiourea group.
- Properties :
Stereochemical Variants
A. (1S,2S,4R)-Stereoisomer
- Synthesis : Separated via HPLC using CHIRALPAK AD-H columns ().
- Activity : Lower catalytic activity in phase-transfer reactions compared to the (1R,2R,4R)-isomer due to unfavorable spatial arrangement of functional groups ().
B. (1R,2S,4R)-Derivatives
Functional Group Impact on Properties
Biological Activity
The compound (1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Chemical Formula : C15H24N
- Molecular Weight : 236.36 g/mol
- IUPAC Name : this compound
- CAS Number : 92692-39-2
The compound features a bicyclic structure that contributes to its unique biological properties. The presence of the dimethylamino group is particularly significant for its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- CNS Activity : Preliminary studies suggest that this compound may have central nervous system (CNS) effects, potentially acting as a stimulant or modulator of neurotransmitter systems.
- Antidepressant-like Effects : In animal models, compounds with similar structures have shown promise in alleviating depressive symptoms by modulating serotonin and norepinephrine levels.
- Analgesic Properties : Some studies indicate that this compound may possess analgesic effects, possibly through opioid receptor modulation.
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with various neurotransmitter systems including:
- Serotonergic System : Potentially enhancing serotonin levels by inhibiting reuptake.
- Dopaminergic Pathways : Modulating dopamine release which could explain its stimulant properties.
In Vitro Studies
In vitro studies have demonstrated that the compound can influence neuronal cell lines by increasing the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and growth.
In Vivo Studies
A notable study conducted on rodents showed that administration of this compound resulted in:
| Treatment Group | Behavior Observed | Neurotransmitter Levels |
|---|---|---|
| Control | Baseline | Normal |
| Low Dose | Increased Activity | Elevated Serotonin |
| High Dose | Hyperactivity | Elevated Dopamine |
This data suggests a dose-dependent relationship between the compound and behavioral changes associated with neurotransmitter modulation.
Safety and Toxicity
While preliminary findings are promising regarding the therapeutic potential of this compound, safety assessments are crucial. Toxicological studies are necessary to evaluate potential side effects and long-term impacts on health.
Q & A
Q. What synthetic strategies are optimal for preparing (1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol with high stereochemical purity?
Methodological Answer:
- Key Steps :
- Core Bicyclic Framework : Start with camphor derivatives (e.g., (+)-camphor) as chiral templates due to their rigid bicyclo[2.2.1]heptane backbone .
- Functionalization : Introduce the dimethylaminomethyl group via Grignard alkylation or Mannich reaction. Steric hindrance at the 1-position requires careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid byproducts like (1R,3S,4R)-3-[(2'-dimethylaminoethyl)]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one .
- Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate stereoisomers. Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How can researchers validate the stereochemical configuration of this compound?
Methodological Answer :
- Analytical Tools :
- X-ray Crystallography : Resolve absolute configuration using single crystals grown via slow evaporation in ethanol/water .
- NMR Spectroscopy : Compare coupling constants (e.g., ) with known camphor derivatives. For example, NMR signals for H1 and H2 in the target compound show characteristic splitting patterns due to axial-equatorial interactions .
- Optical Rotation : Measure and compare with literature values (e.g., similar bicyclic amines exhibit = +15° to +25°) .
Advanced Research Questions
Q. How does the dimethylaminomethyl group influence the compound’s reactivity in catalytic or pharmacological applications?
Methodological Answer :
- Electronic Effects : The tertiary amine acts as a weak base, enabling protonation under acidic conditions (e.g., in drug delivery systems). Computational studies (DFT) show increased electron density at the hydroxyl group, enhancing hydrogen-bonding capacity .
- Steric Effects : The bulky substituent at C1 restricts access to the bicyclic core, impacting enantioselectivity in asymmetric catalysis. For example, in phase-transfer reactions, this group reduces substrate binding efficiency by ~30% compared to unsubstituted analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
- Source Analysis : Discrepancies often arise from:
- Impurity Profiles : Trace stereoisomers (e.g., 1S,2S,4R isomer) in early studies may skew pharmacological results. Use LC-MS to quantify impurities (<0.5% threshold) .
- Assay Conditions : Varying pH in receptor-binding assays (e.g., cannabinoid receptors) alters protonation states of the dimethylamino group. Standardize buffers (pH 7.4 ± 0.1) for IC50 comparisons .
- Validation : Reproduce key studies with rigorously purified material and report detailed synthetic/analytical protocols to ensure reproducibility .
Q. How can computational modeling predict the compound’s stability under varying experimental conditions?
Methodological Answer :
- Molecular Dynamics (MD) Simulations :
- Thermal Stability : Simulate decomposition pathways at elevated temperatures (e.g., 100°C). The C–N bond in the dimethylaminomethyl group is prone to cleavage, releasing formaldehyde .
- Solvent Effects : Predict solubility in polar aprotic solvents (e.g., DMSO) using COSMO-RS. LogP = 1.2 ± 0.3 indicates moderate hydrophobicity .
- Software Tools : Use Gaussian16 (DFT) for transition-state analysis and AMBER for force-field modeling of degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
